1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 86215-45-4
VCID: VC17631015
InChI: InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane

CAS No.: 86215-45-4

Cat. No.: VC17631015

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane - 86215-45-4

Specification

CAS No. 86215-45-4
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2
Standard InChI Key WYVXKKHXLDXLOM-UHFFFAOYSA-N
Canonical SMILES C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Physicochemical Properties

Core Bicyclic Architecture

The compound’s defining feature is its 3-azabicyclo[3.1.0]hexane core, a strained bicyclic system comprising a cyclopropane ring fused to a pyrrolidine moiety. The cyclopropane introduces significant ring strain, which influences both reactivity and conformational stability . X-ray crystallography of related derivatives confirms a puckered geometry, with the nitrogen atom occupying a bridgehead position . The 4-nitrophenyl substituent at the 1-position introduces electronic asymmetry, as evidenced by the compound’s dipole moment (calculated LogP = 2.3077) .

Stereochemical Considerations

Chiral centers arise at the bridgehead carbons (C1 and C5), leading to enantiomeric forms. For example, the (1R,5S) configuration is explicitly reported in the hydrochloride salt (CAS 1431962-29-6) . Enantioselective synthesis methods, such as Pd(0)-catalyzed C–H functionalization, achieve diastereomeric ratios up to 71:29 , highlighting the importance of stereocontrol in pharmacological applications.

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight204.225 g/mol
Exact Mass204.090 Da
Polar Surface Area (PSA)57.85 Ų
LogP2.3077
Melting PointNot reported

The absence of melting point data in literature suggests challenges in crystallization or hygroscopicity, common in bicyclic amines .

Synthetic Methodologies

Transition-Metal-Catalyzed Approaches

Palladium-catalyzed C–H functionalization has emerged as a powerful tool. A 2017 study demonstrated enantioselective cyclopropane C–H activation using trifluoroacetimidoyl chlorides, yielding 3-azabicyclo[3.1.0]hexanes with up to 99% enantiomeric excess . The reaction proceeds via a Pd(0)-diazaphospholane complex, which directs oxidative addition to the cyclopropane C–H bond .

Halogenation Strategies

Aluminum halide-mediated skeletal rearrangements of enynones provide access to halogenated derivatives. For instance, treatment with AlCl₃ generates chlorinated analogs such as 2-chloro-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane (65:35 diastereomeric ratio) . This method enables late-stage functionalization, critical for structure-activity relationship studies.

Transition-Metal-Free Routes

Base-mediated cyclizations offer alternatives to metal catalysis. A 2023 review highlighted urea-mediated annulations of cyclopropane precursors, achieving moderate yields (45–68%) . While less enantioselective, these methods reduce metal contamination in pharmaceutical intermediates .

Pharmacological Applications

Central Nervous System (CNS) Targets

Patent EP3072884B1 discloses 3-azabicyclo[3.1.0]hexane derivatives as modulators of serotonin and dopamine receptors . Specific analogs, including those with 4-nitrophenyl groups, exhibit nanomolar affinity for 5-HT₆ receptors, implicating potential in treating schizophrenia and cognitive disorders .

Antibacterial and Antifungal Activity

Recent Advances and Future Directions

Enantioselective Functionalization

Recent work leverages chiral auxiliaries to access non-racemic mixtures. For example, Shi epoxidation catalysts achieve 85% ee in epoxide derivatives, enabling access to neuroactive compounds .

Computational Modeling

DFT calculations predict that substituents at C6 (e.g., methyl groups) reduce ring strain by 8.2 kcal/mol, guiding the design of metabolically stable analogs .

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